N-methyl-2-(morpholin-2-yl)acetamide hydrochloride
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Overview
Description
N-methyl-2-(morpholin-2-yl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of morpholine, a heterocyclic amine, and is known for its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with morpholine and methylamine as the primary starting materials.
Reaction Steps: The process involves the reaction of morpholine with methylamine under controlled conditions to form the intermediate compound. This intermediate is then further reacted with acetic anhydride to introduce the acetamide group.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity level.
Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can yield a wide range of products depending on the reagents used.
Scientific Research Applications
N-methyl-2-(morpholin-2-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various biological systems and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-methyl-2-(morpholin-2-yl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
N-Methylmorpholine: A closely related compound with similar structural features.
Morpholine: The parent compound from which N-methyl-2-(morpholin-2-yl)acetamide hydrochloride is derived.
N-Methylmorpholine N-Oxide: Another derivative of morpholine with different chemical properties.
Uniqueness: this compound is unique due to its specific structural features and reactivity, which distinguish it from other similar compounds
Properties
CAS No. |
2751621-19-7 |
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Molecular Formula |
C7H15ClN2O2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
N-methyl-2-morpholin-2-ylacetamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-8-7(10)4-6-5-9-2-3-11-6;/h6,9H,2-5H2,1H3,(H,8,10);1H |
InChI Key |
KHPBCXFHSUDHHU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1CNCCO1.Cl |
Purity |
95 |
Origin of Product |
United States |
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